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Compound of Interest

Compound Name:
7-Chloro-4-hydroxy-3-

nitroquinoline

CAS No.: 5350-50-5

Cat. No.: B1582105 Get Quote

The "Linchpin" Scaffold for Tricyclic & Kinase Inhibitor
Synthesis
Executive Summary & Chemical Identity
7-Chloro-4-hydroxy-3-nitroquinoline (CAS 5350-50-5) is a high-value heterocyclic

intermediate, distinct from its non-nitrated parent (7-chloro-4-hydroxyquinoline) by the presence

of a strongly electron-withdrawing nitro group at the C3 position. This structural modification

fundamentally alters the molecule's reactivity, activating the C4 position for nucleophilic attack

and serving as a latent nitrogen source for constructing fused tricyclic systems, most notably

imidazo[4,5-c]quinolines (PI3K/mTOR inhibitors and immunomodulators).

Structural Dynamics: The Tautomerism Factor
Researchers must recognize that this molecule exists in a tautomeric equilibrium between the

4-hydroxy (enol) and 4-one (keto) forms. In the solid state and polar solvents, the 4-one

tautomer predominates.

IUPAC Name: 7-Chloro-3-nitroquinolin-4(1H)-one[1]

Molecular Formula: C
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Molecular Weight: 224.60 g/mol [1]

Appearance: Yellow to ochre crystalline powder (Nitro chromophore).

Solubility Profile: Poor in water/ethanol; soluble in DMF, DMSO, and hot acetic acid.

Property Value
Context for
Experimentation

Melting Point >300°C (dec)

High thermal stability requires

high-boiling solvents (e.g.,

Dowtherm A, Diphenyl ether)

for certain cyclizations.

pKa ~5.8 (calc)

The 3-nitro group increases

acidity of the N-H proton

compared to the non-nitrated

analog.

Reactivity C4-Electrophile

The C3-nitro group makes the

C4-carbonyl oxygen highly

susceptible to activation by

POCl

.

Upstream Synthesis: The Nitration Protocol
The synthesis of CAS 5350-50-5 is an electrophilic aromatic substitution on the electron-rich

quinolone ring.

Protocol: Nitration of 7-Chloro-4-hydroxyquinoline
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Objective: Selective nitration at C3 without over-nitration or ring oxidation.

Reagents:

7-Chloro-4-hydroxyquinoline (Starting Material)[2]

Fuming Nitric Acid (HNO

, >90%)

Propionic Acid or Acetic Acid (Solvent/Modulator)

Step-by-Step Methodology:

Solvation: Suspend 7-chloro-4-hydroxyquinoline (1.0 eq) in Propionic Acid (5 vol). Heat to

60°C to ensure partial solubility.

Expert Insight: Propionic acid is preferred over acetic acid for larger scales due to its

higher boiling point and better solubility profile for the starting material.

Addition: Dropwise add Fuming HNO

(1.5 eq) while maintaining temperature between 60–70°C.

Caution: Exothermic reaction. Use an internal temperature probe.

Reflux: Heat the mixture to 110°C (reflux) for 2–4 hours. The suspension will likely clarify and

then reprecipitate the product.

Quench & Isolation: Cool to room temperature. Pour the mixture into ice-water (10 vol).

Purification: Filter the yellow precipitate. Wash with water until filtrate is neutral pH.

Recrystallize from DMF/Ethanol if necessary.

Self-Validation Check:

TLC: Starting material (lower Rf) should disappear. Product appears as a distinct yellow

spot.
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NMR: Loss of the C3-H singlet (approx. 6.5 ppm in parent) confirms substitution.

Downstream Functionalization: The "Activation"
The primary utility of CAS 5350-50-5 is its conversion to 4,7-dichloro-3-nitroquinoline, a hyper-

electrophile. The 3-nitro group pulls electron density from the ring, making the C4-Cl bond

significantly more labile to nucleophilic aromatic substitution (S

Ar) than in standard chloroquine precursors.

Workflow: Chlorination & Substitution[2][3][4][5]
Step A: Chlorination (The Activation)
Reaction: 7-Chloro-3-nitroquinolin-4-one + POCl

4,7-Dichloro-3-nitroquinoline

Setup: Mix CAS 5350-50-5 (1.0 eq) with POCl

(5.0 eq).

Catalysis: Add a catalytic amount of DMF (drops). This forms the Vilsmeier-Haack reagent in

situ, drastically accelerating the reaction.

Conditions: Reflux (105°C) for 1–2 hours.

Workup (CRITICAL SAFETY): Remove excess POCl

under reduced pressure first. Quench the residue slowly into crushed ice/ammonia.

Why? Direct quenching of the reaction mixture can cause a violent geyser effect due to

POCl

hydrolysis.

Step B: Nucleophilic Substitution (S

Ar)
Reaction: 4,7-Dichloro-3-nitroquinoline + Amine
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4-Amino-derivative

Solvent: Isopropanol or Acetonitrile.

Base: Triethylamine (TEA) or DIPEA (1.2 eq) to scavenge HCl.

Selectivity: The C4-Cl is displaced selectively over the C7-Cl due to the ortho-nitro effect

(activating C4) and the vinylogous position relative to the quinoline nitrogen.

Pharmaceutical Applications & Pathway Logic
A. Imidazo[4,5-c]quinoline Synthesis
(Immunomodulators)
This is the most sophisticated application. The 3-nitro group is reduced to an amine, creating a

3,4-diaminoquinoline scaffold.

Mechanism:

Displace C4-Cl with a primary amine (R-NH

).

Reduce C3-NO

to C3-NH

(using H

/Pd-C or Fe/NH

Cl).

Cyclize the resulting vicinal diamine with an orthoester or carboxylic acid.

Target: Analogs of Imiquimod or Resiquimod (TLR7/8 agonists).

B. Kinase Inhibitors (EGFR/PI3K)
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The 3-nitro group allows for the introduction of solubilizing groups or heteroatoms at the 3-

position, a common strategy in optimizing the binding affinity of EGFR inhibitors (homologous

to the quinazoline class like Afatinib).

Visualizing the Core Workflow
The following diagram illustrates the divergent synthesis pathways starting from CAS 5350-50-

5.
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Caption: Divergent synthesis pathway from CAS 5350-50-5 to bioactive tricyclic scaffolds.

Safety & Handling (MSDS Highlights)
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).

Handling: The nitro group poses a potential explosion hazard if heated to dryness in the

presence of strong alkalis or heavy metals.

POCl

Warning: When performing the chlorination step, ensure all glassware is bone-dry. The
reaction generates HCl gas; use a caustic scrubber.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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